
L-Fuconic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Fuconic acid sodium salt can be synthesized through the oxidation of L-fucose. The reaction involves the use of an oxidizing agent such as sodium hypochlorite in an alkaline medium. The reaction conditions typically include a temperature range of 20-30°C and a reaction time of 2-4 hours. The product is then purified through crystallization .
Industrial Production Methods
In industrial settings, this compound is produced through microbial fermentation. Specific strains of bacteria or yeast that can metabolize L-fucose are cultured in a controlled environment. The fermentation process is optimized to maximize the yield of this compound, which is then extracted and purified .
Análisis De Reacciones Químicas
Types of Reactions
L-Fuconic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce L-fuconic acid.
Reduction: It can be reduced to form L-fucitol.
Substitution: The sodium ion can be substituted with other cations such as potassium or lithium.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in an alkaline medium.
Reduction: Sodium borohydride in an aqueous medium.
Substitution: Potassium chloride or lithium chloride in an aqueous medium.
Major Products Formed
Oxidation: L-fuconic acid.
Reduction: L-fucitol.
Substitution: Potassium salt or lithium salt of L-fuconic acid.
Aplicaciones Científicas De Investigación
L-Fuconic acid sodium salt has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its role in microbial metabolism and its potential as a biomarker for certain metabolic disorders.
Medicine: Research is being conducted on its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of biodegradable polymers and as an additive in food and cosmetics.
Mecanismo De Acción
L-Fuconic acid sodium salt exerts its effects through its involvement in the metabolism of fructose, mannose, and fucose. It is converted into various intermediates that participate in metabolic pathways, leading to the production of energy and other essential biomolecules. The molecular targets include enzymes involved in the oxidation and reduction of sugars .
Comparación Con Compuestos Similares
Similar Compounds
- L-Galactonic acid sodium salt
- L-Rhamnonic acid lithium salt
- 2-Deoxy-D-ribonic acid lithium salt
Uniqueness
L-Fuconic acid sodium salt is unique due to its specific role in the metabolism of L-fucose. Unlike other similar compounds, it is involved in the microbial metabolism of diverse environments and has distinct applications in various fields of research .
Propiedades
Fórmula molecular |
C6H11NaO6 |
|---|---|
Peso molecular |
202.14 g/mol |
Nombre IUPAC |
sodium;(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoate |
InChI |
InChI=1S/C6H12O6.Na/c1-2(7)3(8)4(9)5(10)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3+,4+,5-;/m0./s1 |
Clave InChI |
ULOLBEMWUZGFHH-RMTXHFLUSA-M |
SMILES isomérico |
C[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.[Na+] |
SMILES canónico |
CC(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




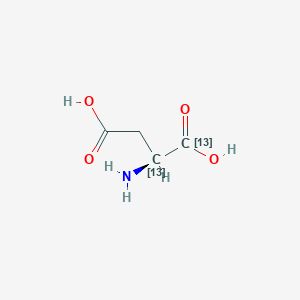
![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)
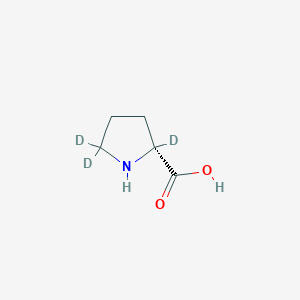
![3-allyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12056116.png)

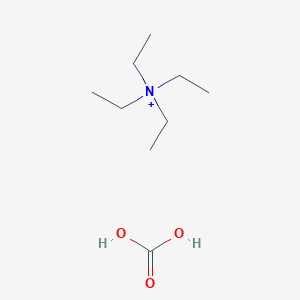
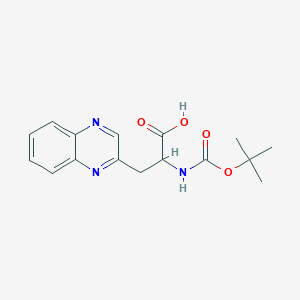
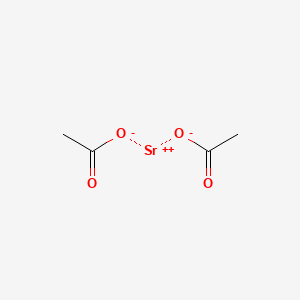
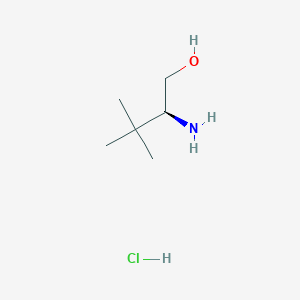
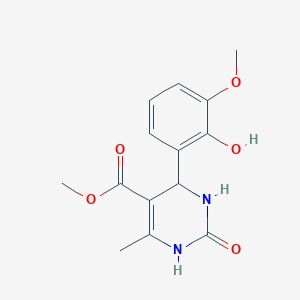

![1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12056150.png)
